2-Hydroxyethyl thiadiazol-2-yl amine
Description
2-Hydroxyethyl thiadiazol-2-yl amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a hydroxyethylamine group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiadiazoles in anticancer, antimicrobial, and antioxidant applications .
Properties
Molecular Formula |
C4H7N3OS |
|---|---|
Molecular Weight |
145.19 g/mol |
IUPAC Name |
2-(1,3,4-thiadiazol-2-ylamino)ethanol |
InChI |
InChI=1S/C4H7N3OS/c8-2-1-5-4-7-6-3-9-4/h3,8H,1-2H2,(H,5,7) |
InChI Key |
CONSCMJEZHAZAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3,4-Thiadiazol-2-yl)amino)ethanol typically involves the reaction of 1,3,4-thiadiazole derivatives with ethanolamine. One common method includes the reaction of 2-amino-1,3,4-thiadiazole with ethylene oxide in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of 2-((1,3,4-Thiadiazol-2-yl)amino)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The amine group at position 2 of the thiadiazole ring undergoes nucleophilic substitution with alkyl halides or acyl chlorides. For example:
-
Methylation : Treatment with dimethyl carbonate in anhydrous DMF at 130°C yields N-methyl derivatives (98% yield) .
-
Acylation : Reaction with α-bromoacetyl derivatives in ethanol under reflux produces acylated products (e.g., N-phenylacetamide derivatives) .
Key Reaction Conditions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Dimethyl carbonate | DMF, 130°C, 3 h | N-methyl thiadiazole derivative | 98% | |
| α-Bromoacetyl bromide | Ethanol, reflux, 6 h | Acylated thiadiazole | 85–92% |
Cyclization and Heterocycle Formation
The hydroxyethyl side chain participates in cyclization reactions:
-
Thiadiazole-fused rings : Heating with thiosemicarbazide in trifluoroacetic acid (60°C, 3.5 h) forms 5-(1H-indol-3-yl)-1,3,4-thiadiazol-2-amines .
-
Pyrrolidine derivatives : Reaction with 2,3-dihydrofuran and CeCl₃·7H₂O catalyst generates 2-hydroxypyrrolidine rings via domino aza-Diels-Alder pathways .
Oxidation and Functionalization
-
Sulfoxide formation : Treatment with iodine and TBHP oxidizes thioether linkages to sulfoxides, enhancing bioactivity .
-
Disulfide bonds : Air oxidation of thiol intermediates generates dimeric structures via S–S bonding .
Glycosylation Reactions
The hydroxyethyl group facilitates sugar conjugation:
-
Thioglycosides : Reaction with peracetylated glycosyl bromides in basic media yields β-linked thioglycosides (e.g., glucose, galactose derivatives) .
Glycosylation Data
| Sugar Donor | Catalyst | Product Solubility | Yield | Source |
|---|---|---|---|---|
| Peracetylated glucose | K₂CO₃, acetone | Water-soluble | 78% | |
| Galactosyl bromide | TEA, DCM | Moderate | 65% |
Coordination Chemistry
The thiadiazole nitrogen atoms act as ligands for metal complexes:
-
Zinc binding : Sulfonamide derivatives form coordination bonds with Zn²⁺ in enzyme active sites, critical for carbonic anhydrase inhibition .
Mechanistic Insights
-
Alkylation : Proceeds via SN2 mechanism, with base-assisted deprotonation of the amine .
-
Cycloaddition : Follows stepwise [3+2] pathway in CeCl₃-mediated reactions, as confirmed by GC-MS intermediates .
Stability and Reactivity Trends
-
pH sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions.
-
Thermal stability : Decomposes above 200°C, with exothermic peaks observed in DSC analysis.
This compound’s reactivity profile underscores its utility in medicinal chemistry, materials science, and catalysis. Further studies should explore enantioselective modifications and green synthetic routes.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Anticancer Activity:
Research has highlighted the potential of thiadiazole derivatives, including 2-hydroxyethyl thiadiazol-2-yl amine, in the development of anticancer agents. Various studies have reported that compounds with a thiadiazole core exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, derivatives have shown potent inhibitory activity against breast, lung, colon, and leukemia cancer cells. The mechanism often involves the induction of apoptosis and interference with cellular signaling pathways like EGFR and Akt .
Antimicrobial Properties:
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Specifically, compounds related to 2-hydroxyethyl thiadiazol-2-yl amine have demonstrated efficacy against Mycobacterium tuberculosis, with some analogs achieving sub-micromolar minimum inhibitory concentrations. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiadiazole ring can enhance antibacterial activity while minimizing toxicity to mammalian cells .
Structure-Activity Relationships
Understanding the SAR of 2-hydroxyethyl thiadiazol-2-yl amine is crucial for optimizing its pharmacological properties.
Case Studies
-
Anticancer Research:
A study synthesized several 2-amino-thiadiazole derivatives, finding that specific substitutions at the C-4 position increased antiproliferative activity against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). One derivative exhibited an IC50 value of 3.63 μM against HepG2 liver cancer cells, highlighting its potential as a lead compound for further development . -
Antitubercular Agents:
Another investigation focused on synthesizing analogs of 2-hydroxyethyl thiadiazol-2-yl amine for their activity against M. tuberculosis. The study revealed that certain modifications led to compounds with selective action against mycobacterial species, demonstrating rapid bactericidal effects without significant toxicity to human cells .
Mechanism of Action
The mechanism of action of 2-((1,3,4-Thiadiazol-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Properties
Substituent Effects on Electronic Structure
- Allyl (5-pyridin-2-yl-[1,3,4]-thiadiazol-2-yl)-amine ():
- Exhibits tautomerism due to resonance between nitrogen atoms in the thiadiazole ring.
- The allyl and pyridinyl substituents increase electron density on the thiadiazole nitrogen, enhancing dipole moments (~20% increase) .
- Comparison : The hydroxyethyl group in 2-hydroxyethyl thiadiazol-2-yl amine likely donates electrons via its hydroxyl oxygen, stabilizing similar resonance structures but with improved solubility due to polarity .
Dipole Moments and Charge Distribution
- Thiazole Amines vs. Methylthiazoles (): Thiazole amines exhibit lower electron-accepting strength and higher electron-donating capacity compared to methylthiazoles.
Anticancer Activity
Antimicrobial and Antiparasitic Activity
Physicochemical Properties
Solubility and Bioavailability
- 5-({[(E)-Benzylideneamino]oxy}methyl)-1,3,4-thiadiazol-2-amine (): Aryl substituents (e.g., benzylidene) confer hydrophobicity, limiting aqueous solubility. Comparison: The hydroxyethyl group in 2-hydroxyethyl thiadiazol-2-yl amine likely improves solubility, facilitating intravenous or oral administration .
Thermodynamic Stability
- Azetidinone-Thiadiazole Hybrids (): Cycloaddition reactions with chloroacetyl chloride yield stable heterocyclic frameworks. Comparison: The hydroxyethyl group may introduce steric hindrance during synthesis, necessitating optimized reaction conditions .
Data Tables
Key Findings and Implications
Bioactivity: Thiadiazol-2-yl amines with aryl/hydrophobic substituents excel in membrane penetration but suffer from poor solubility.
Synthesis : Hydroxyethyl groups introduce synthetic complexity but offer tunable pharmacokinetics .
Biological Activity
2-Hydroxyethyl thiadiazol-2-yl amine is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide an in-depth analysis of the biological activity of 2-Hydroxyethyl thiadiazol-2-yl amine, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of 2-Hydroxyethyl thiadiazol-2-yl amine can be represented as follows:
| Property | Details |
|---|---|
| CAS Number | [Not available] |
| Molecular Formula | C4H6N4OS |
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | 2-Hydroxyethylthiadiazol-2-ylamine |
The biological activity of 2-Hydroxyethyl thiadiazol-2-yl amine is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound can inhibit specific enzymes and modulate protein functions, leading to various therapeutic effects. Its mechanism of action may involve:
- Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors, which can disrupt metabolic pathways in pathogens or cancer cells.
- Antioxidant Activity : Some studies suggest that thiadiazole compounds possess antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole, including 2-Hydroxyethyl thiadiazol-2-yl amine, exhibit significant antimicrobial properties. For instance:
- A study demonstrated that related compounds showed effective inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the sub-micromolar range .
- Another investigation highlighted the potential of thiadiazole derivatives against various bacterial strains, including E. coli and Staphylococcus aureus, showcasing their broad-spectrum antibacterial effects .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. Notable findings include:
- Compounds featuring the thiadiazole ring have shown promising results against multiple cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer), with IC50 values indicating potent cytotoxicity .
- The mechanism by which these compounds exert their anticancer effects often involves the inhibition of DNA synthesis and interference with cell cycle progression .
Case Studies
- Study on Anticancer Activity : A recent study synthesized a series of thiadiazole derivatives, including 2-Hydroxyethyl thiadiazol-2-yl amine, and evaluated their activity against cancer cell lines. The results indicated that certain modifications enhanced their cytotoxic effects, making them potential candidates for further development as anticancer agents .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of various thiadiazole derivatives against resistant strains of bacteria. The study reported that 2-Hydroxyethyl thiadiazol-2-yl amine exhibited significant inhibition zones comparable to standard antibiotics .
Q & A
What are the standard synthetic routes for preparing 2-hydroxyethyl thiadiazol-2-yl amine derivatives?
Basic Research Focus
The synthesis typically involves condensation reactions between thiourea and halogenated intermediates. For example, phenylthiazol-2-amines can be synthesized by reacting thiourea with α-bromoacetophenones in refluxing ethanol . Another method employs alkylation of 5-amino-[1,3,4]thiadiazole-2-thiol with alkyl bromides using potassium hydroxide as a catalyst . Key steps include solvent selection (e.g., ethanol or dichloromethane) and catalysts like triethylamine to facilitate cyclization .
Which spectroscopic techniques are critical for structural confirmation of thiadiazol-2-yl amine derivatives?
Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and hydrogen bonding patterns. Infrared (IR) spectroscopy identifies functional groups such as NH₂ (stretching bands at 3028–3406 cm⁻¹) and thiadiazole rings . Mass spectrometry (MS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity . For crystalline derivatives, X-ray diffraction with SHELX software provides definitive structural data .
How can reaction conditions be optimized to improve yields of thiadiazole derivatives?
Advanced Research Focus
Optimization involves adjusting solvent polarity, temperature, and catalyst load. For instance, replacing ethanol with dichloromethane in condensation reactions can reduce side-product formation . Catalysts like triethylamine enhance nucleophilic substitution efficiency, as seen in azetidin-2-one syntheses . Kinetic studies using differential scanning calorimetry (DSC) or in-situ IR monitoring may identify rate-limiting steps. Contradictions in yield data across studies (e.g., 70–95%) often stem from variations in reactant stoichiometry or purification methods .
How should researchers address discrepancies in NMR and IR data during structural elucidation?
Advanced Research Focus
Discrepancies may arise from tautomerism, solvent effects, or impurities. For example, NH₂ groups in thiadiazol-2-yl amines exhibit resonance splitting in ¹H NMR due to hydrogen bonding with solvents like DMSO-d₆ . IR bands for NH₂ stretching can split into multiple peaks (e.g., 3398, 3274, 3088 cm⁻¹) due to resonance structures . Cross-validation with computational tools (e.g., DFT calculations for predicted spectra) and alternative techniques like X-ray crystallography resolves ambiguities .
What in vitro models are suitable for evaluating the antimicrobial activity of thiadiazol-2-yl amine derivatives?
Advanced Research Focus
Standard models include agar diffusion and broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains like Candida albicans . Structure-activity relationship (SAR) studies correlate substituent effects (e.g., halogenation at the phenyl ring) with MIC values. Contradictions in activity data may arise from differences in bacterial membrane permeability or compound solubility in assay media .
Which computational tools are recommended for analyzing thiadiazole derivatives' interactions with biological targets?
Advanced Research Focus
Molecular docking software (e.g., AutoDock Vina) predicts binding modes to enzymes like Fyn kinase or microbial targets . For example, docking studies of thiadiazole-acetamide derivatives into α-glucosidase active sites revealed hydrophobic interactions critical for inhibitory activity . Molecular dynamics simulations (e.g., GROMACS) assess binding stability under physiological conditions. Experimental validation via mutagenesis or enzymatic assays is necessary to confirm computational predictions .
How can researchers resolve contradictions in crystallographic data for thiadiazole derivatives?
Advanced Research Focus
Discrepancies in unit cell parameters or space group assignments often stem from polymorphism or twinning. SHELXL refinement with high-resolution data (≤1.0 Å) improves accuracy . For twinned crystals, the Hooft parameter in PLATON validates twin laws . Comparative analysis with Cambridge Structural Database (CSD) entries identifies common packing motifs. Contradictions in bond lengths (e.g., C–N vs. C–S) may indicate measurement errors or dynamic disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
